![molecular formula C26H27N5O B2471966 N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105216-81-6](/img/structure/B2471966.png)

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

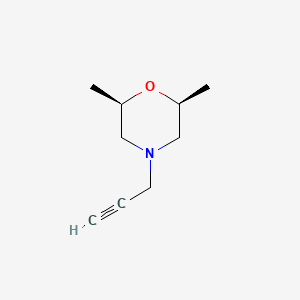

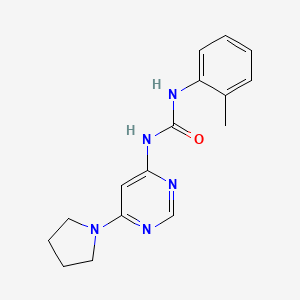

This compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a phenylpyridazine group (a tricyclic structure with two benzene rings and a pyridazine ring), and a piperidine group (a six-membered ring with one nitrogen atom). It also contains an amide group (a carbonyl group (C=O) attached to a nitrogen atom), which is a common feature in a wide range of bioactive molecules .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through amide bond formation. This typically involves a reaction between a carboxylic acid and an amine, often facilitated by a dehydrating agent like DCC (N,N’-dicyclohexylcarbodiimide) .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV spectroscopy, IR spectroscopy, and mass spectrometry .Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor : Compounds like N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). This includes research on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for CB1 (Khurana et al., 2014). The findings are significant for understanding receptor modulation and potential therapeutic applications.

Synthesis and Evaluation as Potential Antipsychotic Agents : Research has been conducted on heterocyclic analogues of carboxamides, including those similar to the compound , evaluating their potential as antipsychotic agents. These studies involve in vitro and in vivo assessments, focusing on binding to dopamine and serotonin receptors (Norman et al., 1996).

PET Tracers for Serotonin 5-HT1A Receptors : The compound has been explored as a PET tracer for imaging serotonin 5-HT1A receptors, important for studying neuropsychiatric disorders. This research includes the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 (García et al., 2014).

Antimicrobial Activity : Some derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, including studies against various bacterial and fungal strains. This research is key in the search for new antimicrobial agents (Babu et al., 2015).

Inhibitors of Soluble Epoxide Hydrolase : Compounds structurally related to the given chemical have been identified as inhibitors of soluble epoxide hydrolase, a target for various disease models. This research involves high-throughput screening and lead optimization work (Thalji et al., 2013).

Mechanism of Action

Target of Action

For instance, the indole moiety is a common structure in many biologically active compounds, such as tryptamine , which is known to interact with serotonin receptors in the brain .

Mode of Action

The exact mode of action of this compound is currently unknown. For example, tryptamine, an indole-containing compound, acts as a neuromodulator or neurotransmitter in the human brain .

Biochemical Pathways

Given the structural similarity to tryptamine , it is plausible that this compound could influence pathways involving serotonin, a neurotransmitter that plays a key role in many physiological processes, including mood regulation, sleep, and cognition .

Result of Action

If it does indeed interact with serotonin receptors like tryptamine , it could potentially influence a variety of physiological processes, including mood, sleep, and cognition .

Future Directions

Future research could involve further exploration of this compound’s properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential as a drug .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O/c32-26(27-15-12-21-18-28-24-9-5-4-8-22(21)24)20-13-16-31(17-14-20)25-11-10-23(29-30-25)19-6-2-1-3-7-19/h1-11,18,20,28H,12-17H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBSSFHBVNFWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCC2=CNC3=CC=CC=C32)C4=NN=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)

![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)

![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)

![1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)